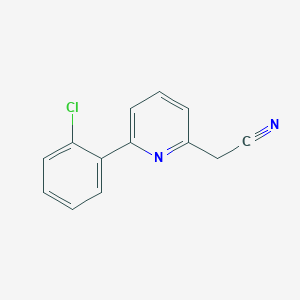

2-(6-(2-Chlorophenyl)pyridin-2-yl)acetonitrile

Description

2-(6-(2-Chlorophenyl)pyridin-2-yl)acetonitrile is a chemical compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs

Properties

IUPAC Name |

2-[6-(2-chlorophenyl)pyridin-2-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2/c14-12-6-2-1-5-11(12)13-7-3-4-10(16-13)8-9-15/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNAKBBWMDAWSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC(=N2)CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(6-(2-Chlorophenyl)pyridin-2-yl)acetonitrile typically involves the reaction of 2-chlorobenzaldehyde with 2-cyanopyridine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.

Chemical Reactions Analysis

2-(6-(2-Chlorophenyl)pyridin-2-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Precursor for Drug Development

This compound serves as a precursor in the synthesis of various pharmacologically active molecules. For instance, it has been utilized in the development of thienopyridine derivatives, which are known for their antiplatelet activity, similar to established drugs like clopidogrel . The synthesis involves reactions with other chemical entities, leading to compounds with enhanced therapeutic profiles.

Synthesis of N-Heterocycles

Research indicates that 2-(6-(2-Chlorophenyl)pyridin-2-yl)acetonitrile can be transformed into N-heterocycles through various synthetic routes. These transformations often involve catalytic processes that yield high-purity products suitable for further biological testing . The ability to generate diverse N-heterocyclic compounds is crucial for expanding the library of potential drug candidates.

Anticancer Activity

Studies have shown that derivatives of this compound exhibit significant anticancer properties. For example, compounds with similar structural motifs have demonstrated selective cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary investigations suggest that it possesses inhibitory effects against common pathogens, making it a candidate for developing new antimicrobial agents .

Neuroprotective Effects

Research has highlighted the neuroprotective potential of related compounds, particularly in the context of neurodegenerative diseases such as Alzheimer's. The mechanism often involves inhibition of key enzymes like acetylcholinesterase, which is critical in maintaining cognitive function .

Case Studies and Findings

Mechanism of Action

The mechanism of action of 2-(6-(2-Chlorophenyl)pyridin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic processes. The exact molecular targets and pathways involved can vary depending on the specific application and the organism being studied.

Comparison with Similar Compounds

2-(6-(2-Chlorophenyl)pyridin-2-yl)acetonitrile can be compared with other similar compounds, such as:

2-(6-Chloropyridin-2-yl)acetonitrile: This compound has a similar structure but lacks the phenyl group, which may result in different biological activities and chemical properties.

2-(2-Chlorophenyl)pyridine: This compound has a similar phenyl group but lacks the acetonitrile group, which can affect its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be exploited for various applications.

Biological Activity

2-(6-(2-Chlorophenyl)pyridin-2-yl)acetonitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-chlorophenyl derivatives with pyridine-based intermediates. Various synthetic routes have been explored to optimize yield and purity. For instance, the use of palladium-catalyzed reactions has been noted to enhance the efficiency of synthesizing similar pyridine derivatives, which can be adapted for this compound .

Antimicrobial Properties

Research has indicated that pyridine derivatives exhibit significant antimicrobial activity. In a study evaluating various pyridine compounds, it was found that modifications to the phenyl ring, such as halogen substitutions (including chlorine), can drastically influence antibacterial potency. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.005 to 0.045 µg/mL against various bacterial strains, suggesting that structural features play a critical role in their biological efficacy .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| This compound | TBD | TBD |

| Related Pyridine Derivative A | 0.027 | 0.045 |

| Related Pyridine Derivative B | 0.005 | 0.010 |

Inhibition Studies

The compound has shown promising results in inhibiting specific enzymes linked to various diseases. For example, studies on similar pyridine compounds have demonstrated potent inhibition against mutant isocitrate dehydrogenases (IDH1), with IC50 values reported as low as 1.6 µM . This suggests that this compound could potentially exhibit similar inhibitory effects.

Structure-Activity Relationship (SAR)

The biological activity of pyridine derivatives like this compound is heavily influenced by their structural components. The presence of electron-withdrawing groups (such as chlorine) at specific positions on the aromatic ring enhances activity by increasing lipophilicity and improving binding interactions with biological targets .

Table 2: Structure-Activity Relationships of Pyridine Derivatives

| Substituent Position | Type of Substituent | Activity Impact |

|---|---|---|

| Ortho | Electron-donating | Increased activity |

| Meta | Electron-withdrawing | Decreased activity |

| Para | Halogen (Cl, Br) | Variable activity |

Case Studies

Several case studies have highlighted the efficacy of similar compounds in preclinical models:

- Antibacterial Activity : A study demonstrated that compounds with a chlorophenyl substitution exhibited significant antibacterial effects against resistant strains of E. coli, with MIC values significantly lower than those of traditional antibiotics .

- Cancer Research : Inhibition studies on cancer cell lines revealed that related pyridine derivatives could effectively reduce cell proliferation in vitro, indicating potential anti-cancer properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(6-(2-Chlorophenyl)pyridin-2-yl)acetonitrile, and how can researchers optimize reaction yields?

- Methodological Answer : The compound can be synthesized via cross-coupling reactions such as Suzuki-Miyaura, leveraging aryl halide and boronic acid precursors. For optimization, flow chemistry techniques (e.g., Omura-Sharma-Swern oxidation) enable precise control over reaction parameters like temperature and residence time, improving yield and reproducibility. Statistical modeling (e.g., Design of Experiments, DoE) can systematically identify optimal conditions .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying structural motifs like the pyridinyl and chlorophenyl groups. Single-crystal X-ray diffraction (SCXRD) provides definitive confirmation of molecular geometry and bond angles, as demonstrated in palladium-acetonitrile complexes and chlorophenyl derivatives . High-resolution mass spectrometry (HRMS) further validates molecular weight and purity.

Q. How should researchers handle discrepancies in reported physical properties (e.g., melting points) for this compound?

- Methodological Answer : Cross-reference data from authoritative sources like PubChem or IUPAC-validated studies. For example, melting points for structurally similar acetonitrile derivatives (e.g., 2-(5-chloropyridin-2-yl)acetic acid) should align within a narrow range. If inconsistencies arise, replicate experiments under controlled conditions (e.g., inert atmosphere) to rule out degradation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) and predict regioselectivity in metal-catalyzed reactions. For instance, studies on palladium-acetonitrile complexes reveal how ligand geometry influences catalytic activity, guiding the design of analogous systems . Molecular dynamics simulations further assess solvent effects and transition states.

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

- Methodological Answer : Re-examine withdrawn studies (e.g., retracted platinum complexes) for methodological flaws . Validate new structures using R-factor analysis and disorder modeling in SCXRD. Collaborative data-sharing platforms (e.g., Cambridge Structural Database) ensure alignment with global standards .

Q. How can researchers design experiments to evaluate biological activity while ensuring reproducibility?

- Methodological Answer : Use controlled synthesis protocols (e.g., copolymerization techniques for polycationic reagents) to minimize batch-to-batch variability . For bioactivity assays, standardize cell lines and assay conditions using PubChem-deposited data (e.g., EC50 values for chlorophenyl analogs) . Include positive/negative controls and statistical validation (e.g., ANOVA) to confirm significance.

Q. What are the challenges in synthesizing enantiomerically pure derivatives of this compound?

- Methodological Answer : Chirality can be introduced via asymmetric catalysis (e.g., chiral ligands in palladium complexes) or resolution using chiral stationary phases in HPLC. For example, α-acetylphenylacetonitrile derivatives require enantiomeric excess (ee) validation via circular dichroism (CD) or chiral NMR shift reagents .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the stability of this compound under varying pH conditions?

- Methodological Answer : Conduct stability studies using accelerated degradation protocols (e.g., elevated temperature/pH) and monitor via HPLC-UV. Compare results with structurally related compounds (e.g., 2-(2,6-dimethylpyridin-4-yl)acetonitrile) to identify degradation pathways. Peer-reviewed data from MedChemExpress or PubChem provide baseline stability profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.